1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 1-(4-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include various halogenated compounds and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(4-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as CDK2, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of kinase activity and interference with DNA replication processes .
Comparison with Similar Compounds
1-(4-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Properties
Molecular Formula |
C20H15FN4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C20H15FN4O3/c1-12(26)13-3-8-17(18(9-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-6-4-14(21)5-7-15/h3-11H,1-2H3 |
InChI Key |
MGLSBJMDYZQUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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